molecular formula C15H16ClN3O3S B2471263 N-Benzyl-4-chloro-N-hydrazinocarbonylmethyl-benzenesulfonamide CAS No. 333319-70-3

N-Benzyl-4-chloro-N-hydrazinocarbonylmethyl-benzenesulfonamide

Cat. No. B2471263
CAS RN: 333319-70-3
M. Wt: 353.82
InChI Key: ZBOIPCWLZGGCJE-UHFFFAOYSA-N
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Description

“N-Benzyl-4-chloro-N-hydrazinocarbonylmethyl-benzenesulfonamide” is a chemical compound with the molecular formula C15H16ClN3O3S and a molecular weight of 353.82 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H16ClN3O3S .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 353.82 .

Scientific Research Applications

Synthesis and Biological Potential

  • N-Benzyl-4-chloro-N-hydrazinocarbonylmethyl-benzenesulfonamide and its derivatives have been synthesized and characterized for biological potential. Schiff bases of this compound show promise in enzyme inhibition, particularly against AChE and BChE enzymes, with notable antioxidant potential (Kausar et al., 2019).

Crystal Structures and Molecular Docking Studies

  • The crystal structures of isomers of this compound have been explored, highlighting its potential in structural and molecular docking studies. These insights are valuable for understanding the compound's interaction with biological targets (Purandara et al., 2021).

Carbonic Anhydrase Inhibitory Effects

  • Derivatives of this compound have been studied for their inhibitory effects on carbonic anhydrase enzymes. These studies offer insights into the compound's potential therapeutic applications (Gul et al., 2016).

Potential for Medicinal Applications

  • The compound and its derivatives exhibit potential for various medicinal applications. Studies suggest its utility in developing novel medicinal compounds with specific targeting capabilities (Siddiqui et al., 2008).

Antiproliferative Activities

  • Synthesized derivatives of this compound have shown significant antiproliferative activities, particularly in leukemia cell lines. This points to its potential use in cancer research and therapy (Bouissane et al., 2006).

properties

IUPAC Name

N-benzyl-4-chloro-N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c16-13-6-8-14(9-7-13)23(21,22)19(11-15(20)18-17)10-12-4-2-1-3-5-12/h1-9H,10-11,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOIPCWLZGGCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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